Cas no 2228428-22-4 (3-bromo-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole)

3-Bromo-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole is a brominated pyrrole derivative characterized by its distinct alkyl and halogen substituents. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of more complex heterocyclic systems. The presence of the bromine atom at the 3-position enhances its reactivity in cross-coupling reactions, while the 2-methylpropyl group improves solubility in organic solvents. Its well-defined structure and stability make it suitable for use in pharmaceutical and agrochemical research, particularly in the development of novel bioactive molecules. The compound is typically handled under inert conditions to preserve its integrity.
3-bromo-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole structure
2228428-22-4 structure
Product Name:3-bromo-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole
CAS No:2228428-22-4
MF:C10H16BrN
MW:230.144742012024
CID:5952810
PubChem ID:165644709
Update Time:2025-05-24

3-bromo-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole Chemical and Physical Properties

Names and Identifiers

    • 3-bromo-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole
    • EN300-1935826
    • 2228428-22-4
    • Inchi: 1S/C10H16BrN/c1-7(2)6-12-8(3)5-10(11)9(12)4/h5,7H,6H2,1-4H3
    • InChI Key: PYZBPBYTCAVDSW-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C)N(C=1C)CC(C)C

Computed Properties

  • Exact Mass: 229.04661g/mol
  • Monoisotopic Mass: 229.04661g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 4.9Ų

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Additional information on 3-bromo-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole

3-Bromo-2,5-Dimethyl-1-(2-Methylpropyl)-1H-Pyrrole (CAS No. 2228428-22-4)

The compound 3-bromo-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole, identified by the CAS registry number CAS No. 2228428-22-4, is a heterocyclic organic compound belonging to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom and four carbon atoms, making them a fundamental structure in organic chemistry with diverse applications in pharmaceuticals, agrochemicals, and materials science.

The structure of 3-bromo-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole consists of a pyrrole ring substituted with a bromine atom at position 3, methyl groups at positions 2 and 5, and a 1-(isobutyl) substituent at position 1. This substitution pattern imparts unique electronic and steric properties to the molecule, making it a valuable intermediate in organic synthesis.

Recent studies have highlighted the importance of pyrrole derivatives in drug discovery. For instance, researchers have explored the potential of 3-bromo-... as a precursor for bioactive compounds targeting various therapeutic areas such as cancer, inflammation, and neurodegenerative diseases. The bromine substituent at position 3 facilitates further functionalization through nucleophilic aromatic substitution or coupling reactions, enabling the creation of diverse pharmacophores.

In addition to its role in pharmaceutical research, this compound has found applications in agrochemicals. Its ability to interact with specific biological targets makes it a promising candidate for developing pesticides and herbicides with enhanced efficacy and reduced environmental impact. Recent advancements in green chemistry have also led to the exploration of sustainable synthetic routes for producing this compound, emphasizing eco-friendly reagents and energy-efficient processes.

The synthesis of 3-bromo... typically involves multi-step reactions starting from simple precursors like pyrrole or its derivatives. Modern methodologies often incorporate catalytic systems to enhance reaction efficiency and selectivity. For example, transition-metal-catalyzed cross-coupling reactions have been employed to introduce the isobutyl group at position 1 while maintaining the integrity of the pyrrole ring.

From an analytical standpoint, the characterization of this compound relies on advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide critical insights into its molecular structure and purity, ensuring compliance with quality standards in both research and industrial settings.

In conclusion, 3-bromo... stands as a versatile building block in organic synthesis with significant potential across multiple industries. Its unique chemical properties and compatibility with modern synthetic strategies make it an invaluable tool for researchers aiming to develop innovative solutions in drug discovery and beyond.

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